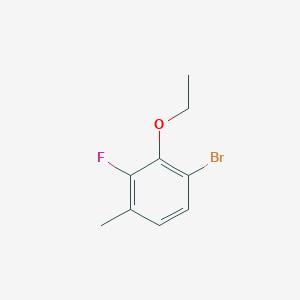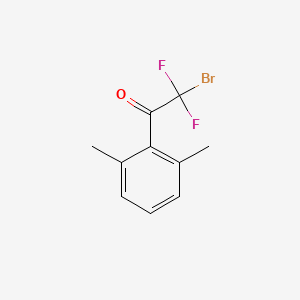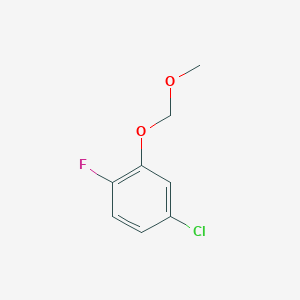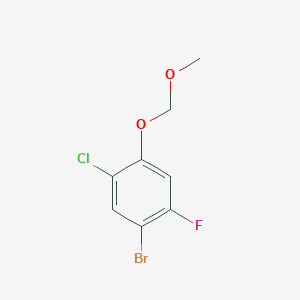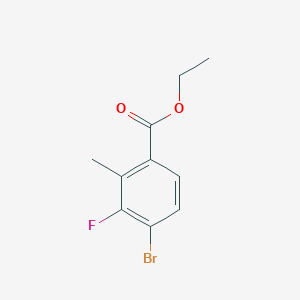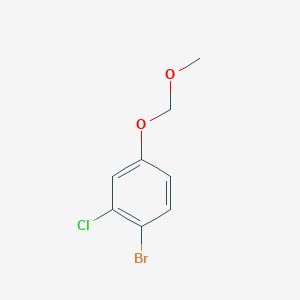
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene (BCMMB) is an organobromide compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent in several synthetic processes, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene has been widely used in the scientific research field, due to its unique properties. It has been used as a reagent in several synthetic processes, such as the synthesis of substituted benzimidazoles and benzimidazolines. It has also been used in the synthesis of novel heterocyclic compounds, such as thiazolo[5,4-d]thiazole derivatives. In addition, 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene has been used in the synthesis of new antifungal agents, as well as in the synthesis of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene is not fully understood. However, it is believed that the compound interacts with the cell membrane, leading to the disruption of the cell membrane and the release of intracellular components. This disruption of the cell membrane can lead to the death of the cell.
Biochemical and Physiological Effects
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene has been shown to have several biochemical and physiological effects. It has been shown to have antifungal activity, and has been used to treat fungal infections. In addition, it has been shown to have anti-inflammatory and analgesic effects, and has been used to treat inflammation and pain. Furthermore, it has been shown to have anti-cancer activity, and has been used to treat various types of cancer.
Advantages and Limitations for Lab Experiments
The main advantages of using 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene in laboratory experiments are its low cost and its versatility. It can be used in a variety of synthetic processes, and it is relatively inexpensive compared to other compounds. However, there are some limitations to using 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene in laboratory experiments. It is a highly reactive compound, and can be hazardous if not handled properly. In addition, it can be difficult to obtain in pure form, as it can be contaminated with other compounds.
Future Directions
There are several potential future directions for 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene research. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its mechanism of action. In addition, further research could be conducted to explore its potential as a therapeutic agent. Furthermore, research could be conducted to explore its potential as a diagnostic tool, as well as its potential as an imaging agent. Finally, research could be conducted to explore its potential as a catalyst in synthetic processes.
Synthesis Methods
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene can be synthesized through the reaction of bromoacetone with 4-chlorophenol in the presence of a base catalyst. This reaction is typically conducted in an aqueous medium, using a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition of bromoacetone to the 4-chlorophenol, followed by a condensation reaction to form the desired product.
properties
IUPAC Name |
1-bromo-2-chloro-4-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYCCXUXCBYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

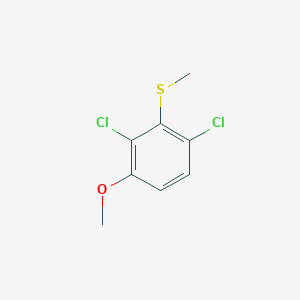

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)
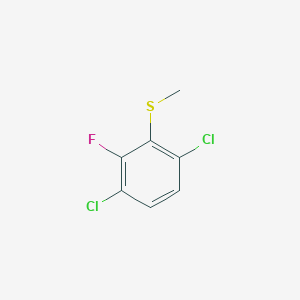
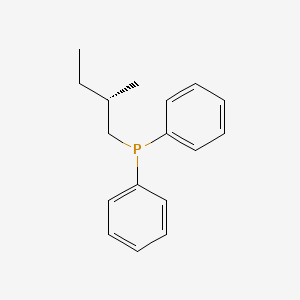
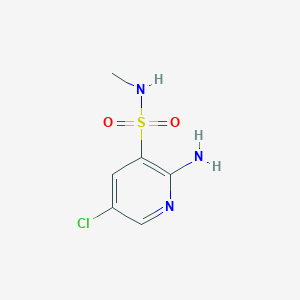
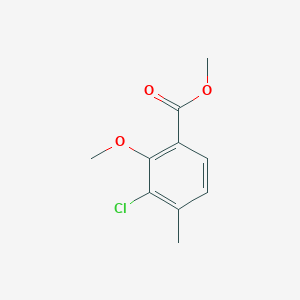

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)
